Chelidonic acid

概要

説明

準備方法

合成経路と反応条件: ケリド酸は、シュウ酸ジエチルとアセトンから2段階で合成できる . このプロセスには、以下の手順が含まれます。

エトキシドナトリウム溶液の生成: ナトリウムを無水アルコールに溶解してエトキシドナトリウムを生成する。

アセトンとシュウ酸ジエチルとの反応: 乾燥アセトンとシュウ酸ジエチルをエトキシドナトリウム溶液に加えると、褐色の液体となり、最終的に固化する。

化学反応の分析

反応の種類: ケリド酸は、次のような様々な化学反応を起こす。

酸化: ケリド酸は酸化されて、様々な誘導体を生成する。

還元: 還元反応は、ケリド酸に存在する官能基を修飾することができる。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素がある。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が用いられる。

主要な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なる。 例えば、酸化はカルボン酸の生成につながるが、還元はアルコールの生成につながる .

4. 科学研究への応用

ケリド酸は、幅広い科学研究への応用を持つ。

科学的研究の応用

Oxidative Stress Mitigation

One of the most significant applications of chelidonic acid is its role in combating oxidative stress. A recent study investigated its effects on hydrogen peroxide-induced cellular senescence in human skin fibroblast cells. The findings revealed that this compound effectively reduced several senescence markers, including:

- Senescence-associated β-galactosidase activity

- DNA damage

- Lysosomal activity

- Oxidative stress indicators such as malondialdehyde

The study employed various methodologies, including molecular docking assays and gene expression analysis, to elucidate the mechanisms through which this compound exerts its effects. It was observed that this compound modulated the expression of critical proteins involved in senescence signaling pathways, such as p16, p21, and pRB1, thereby reducing oxidative stress markers and preserving cellular integrity .

Cognitive Function Enhancement

This compound has also been studied for its potential cognitive benefits. Research indicates that it may enhance cognitive functioning by improving levels of glutathione—a crucial antioxidant in the brain—while reducing malondialdehyde levels associated with oxidative stress. In a study focusing on memory dysfunction, this compound was shown to abrogate oxidative stress and improve cognitive performance in experimental models .

Antidepressant Effects

Another promising application of this compound is its antidepressant-like effect. A study demonstrated that this compound could evoke such effects through anti-inflammatory mechanisms. The compound was found to influence neurotransmitter systems and reduce inflammation-related markers, suggesting its potential use in treating depression and related mood disorders .

Summary of Applications

作用機序

ケリド酸は、様々な分子標的と経路を通じて作用を発揮する。

抗がん活性: ケリド酸は、シグナル伝達経路を調節し、細胞増殖を阻害することにより、癌細胞にアポトーシスを誘導する.

抗炎症作用: ケリド酸は、腫瘍壊死因子アルファやインターロイキン6などの炎症性メディエーターの発現を抑制し、核因子カッパBの活性化を阻害する.

6. 類似化合物の比較

ケリド酸は、ピラン骨格と多様な薬理作用を持つため、ユニークな化合物である。 類似の化合物には、以下のものがある。

メコン酸: 類似の構造的特徴を持つ別の複素環式有機酸.

デヒドロ酢酸: ピロンコアを持つ化合物で、様々な化学的用途に使用される.

ケリド酸は、幅広い生物学的活性と潜在的な治療応用を持つため、科学研究と産業において貴重な化合物である。

類似化合物との比較

Chelidonic acid is unique due to its pyran skeleton and diverse pharmacological properties. Similar compounds include:

Meconic Acid: Another heterocyclic organic acid with similar structural features.

Dehydroacetic Acid: A compound with a pyrone core, used in various chemical applications.

This compound stands out due to its broad range of biological activities and potential therapeutic applications, making it a valuable compound in scientific research and industry.

生物活性

Chelidonic acid (CA), a heterocyclic organic compound primarily derived from the plant Chelidonium majus, has garnered attention in recent years for its diverse biological activities. This article explores the various pharmacological effects of this compound, including its roles in anti-inflammatory responses, osteogenic activity, and potential applications in treating conditions such as depression and oxidative stress-related diseases.

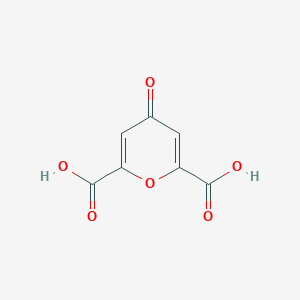

Chemical Structure and Sources

This compound is characterized by its unique pyran skeleton. It is primarily extracted from Chelidonium majus, a plant known for its medicinal properties. The compound can also be synthesized through various chemical methods, enhancing its availability for research and therapeutic use.

Pharmacological Properties

The biological activities of this compound span several therapeutic areas:

- Anti-inflammatory Effects : CA has demonstrated significant anti-inflammatory properties, which may contribute to its potential as an antidepressant. Studies indicate that CA reduces levels of pro-inflammatory cytokines such as IL-1β and TNF-α in the brain, suggesting a mechanism for alleviating neuroinflammation associated with depression .

- Osteogenic Activity : While native this compound exhibits low osteogenic activity, its derivatives, particularly calcium chelidonate, have shown promising results in stimulating bone regeneration. Research indicates that calcium chelidonate enhances the viability and differentiation of mesenchymal stem cells into osteoblasts, promoting mineralization of the extracellular matrix .

- Antioxidant Properties : this compound has been shown to mitigate oxidative stress by reducing reactive oxygen species (ROS) levels. In studies involving human skin fibroblast cells, CA treatment led to decreased markers of cellular senescence and oxidative damage, indicating its potential as a therapeutic agent for age-related conditions .

1. Anti-depressant Activity

A study conducted on mice revealed that oral administration of this compound significantly reduced immobility time in the forced swimming test, a common model for assessing antidepressant effects. This was accompanied by an increase in brain-derived neurotrophic factor (BDNF) levels and enhanced expression of serotonin and dopamine receptors in the hippocampus .

2. Osteogenic Potential

The osteogenic effects of calcium chelidonate were evaluated using human adipose-derived multipotent mesenchymal stromal cells (hAMMSCs). The results indicated that calcium chelidonate significantly stimulated cell growth and differentiation into osteoblasts over a 21-day culture period, suggesting its utility in bone tissue engineering .

3. Oxidative Stress Mitigation

In vitro studies demonstrated that CA effectively reduced senescence markers in hydrogen peroxide-treated human fibroblasts. The compound decreased malondialdehyde levels and lysosomal activity while modulating gene expressions related to oxidative stress pathways .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Case Study on Depression :

A controlled study involving mice showed that CA administration resulted in significant behavioral changes indicative of reduced depression symptoms. The study highlighted the importance of neuroinflammatory pathways in depression and suggested CA as a potential treatment option. -

Case Study on Osteogenesis :

In vitro experiments with hAMMSCs treated with calcium chelidonate demonstrated enhanced mineralization and cell proliferation. This suggests that CA derivatives could be pivotal in developing therapies for osteoporosis and other bone-related disorders.

Q & A

Basic Research Questions

Q. How can the molecular structure of chelidonic acid be experimentally determined, and what computational methods validate these findings?

- Methodological Answer : The crystal structure of this compound solvates (e.g., methanol) can be resolved using X-ray crystallography, as demonstrated by the 1.240 Å carbonyl bond length in its methanol solvate structure . Density Functional Theory (DFT) calculations (e.g., B3LYP/aug-cc-pVTZ) validate gas-phase structural parameters, such as bond lengths and angles, with deviations <0.04 Å from experimental data . Researchers should compare DFT-optimized geometries (e.g., using Gaussian software) with X-ray data to account for solvent-induced distortions .

Q. What are the recommended protocols for preparing stable this compound solutions in laboratory settings?

- Methodological Answer : this compound has low aqueous solubility (e.g., ~0.14 mg/mL in PBS pH 7.2). Prepare stock solutions in DMSO (solubility ~1 mg/mL) and dilute in aqueous buffers. Avoid long-term storage of aqueous solutions (>24 hours) to prevent degradation. Use inert gas purging during dissolution to minimize oxidation .

Q. How does this compound interact with biological macromolecules, and what assays are suitable for preliminary bioactivity screening?

- Methodological Answer : this compound inhibits enzymes like glutamate decarboxylase (Ki = 1.2 μM) via competitive binding assays using purified enzymes and spectrophotometric monitoring of cofactor depletion (e.g., PLP) . For anti-inflammatory studies, use IL-6/TNF-α ELISA kits on LPS-stimulated macrophages or HMC-1 mast cells, noting NF-κB and caspase-1 inhibition via Western blot .

Advanced Research Questions

Q. How do solvent polarity and hydrogen bonding influence the spectroscopic properties of this compound?

- Methodological Answer : Solvent effects alter this compound’s dipole moment (e.g., 4.49 D in vacuum vs. 6.12 D in water) and bond lengths (e.g., C=O elongation by 0.04 Å in methanol). Use Polarizable Continuum Model (PCM) in DFT simulations to predict solvent-dependent IR/Raman shifts. Experimental validation via NMR (e.g., ¹³C chemical shifts in DMSO-d₆ vs. CD₃OD) can reveal H-bonding patterns .

Q. What discrepancies exist between theoretical and experimental bond parameters in this compound complexes, and how can they be reconciled?

- Methodological Answer : DFT-B3LYP/CBS(T-5) predicts gas-phase C=O bond lengths (1.219 Å) shorter than X-ray data (1.240 Å) due to crystal-phase H-bonding (e.g., 1.685 Å in methanol dimer). Researchers should apply counterpoise corrections for basis set superposition error (BSSE) and include explicit solvent molecules in simulations . Compare harmonic oscillator aromaticity indexes (HOMA) with NICS(1) values to assess π-electron delocalization .

Q. What strategies optimize the synthesis of this compound-metal complexes for studying bioinorganic interactions?

- Methodological Answer : this compound forms stable complexes with Cu(II), Ni(II), and Cr(III) via carboxylate and γ-pyrone oxygen coordination. Synthesize complexes in methanol/water mixtures at pH 5–6, using molar ratios (metal:ligand = 1:2). Characterize via cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) and XANES for metal oxidation states .

Q. How can computational modeling predict the bioactive conformations of this compound in hydrophobic vs. hydrophilic cellular environments?

- Methodological Answer : Perform molecular dynamics (MD) simulations with GROMACS, using lipid bilayer (e.g., POPC) and aqueous force fields. Analyze free energy profiles (PMF) for membrane permeation. Compare with experimental LogP values (−1.2) to validate partitioning behavior .

Q. Methodological Notes for Contradictory Data

- Bioactivity Variability : Discrepancies in IL-6 inhibition (e.g., cell-specific NF-κB activation pathways) require cross-validation using luciferase reporter assays and siRNA knockdowns .

- Computational Accuracy : Differences in DFT-predicted vs. experimental dipole moments (e.g., 4.49 D vs. 5.12 D) may arise from incomplete basis sets. Use CBS extrapolation and include vibrational corrections .

特性

IUPAC Name |

4-oxopyran-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O6/c8-3-1-4(6(9)10)13-5(2-3)7(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAYDYUZOSNJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=CC1=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243928 | |

| Record name | Chelidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-32-1 | |

| Record name | Chelidonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelidonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chelidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-4H-pyran-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T33U4W5K6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。